molecular formula C13H12F5NO B2971940 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309711-69-9

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2971940
CAS No.: 2309711-69-9
M. Wt: 293.237
InChI Key: WYEOGOWEQZJWPW-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2309711-69-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key fluorinated groups: a difluoromethyl moiety on an azetidine ring and a trifluoromethyl group on a phenyl ring . The difluoromethyl (CF2H) group is recognized as a versatile bioisostere, capable of mimicking hydroxyl, thiol, and amine groups in drug-target interactions. This group can act as a lipophilic hydrogen bond donor, which may enhance binding affinity and target specificity while improving metabolic stability . The trifluoromethyl (CF3) group is a strongly electron-withdrawing moiety known to increase the lipophilicity and membrane permeability of lead compounds. Its incorporation is a established strategy to fine-tune physicochemical properties and improve the pharmacokinetic profiles of drug candidates . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, offers conformational rigidity and can contribute to favorable physicochemical and pharmacological properties. This compound is intended for use as a building block or intermediate in the synthesis and development of novel bioactive molecules. It is strictly for research and further manufacturing applications, such as in pharmaceutical R&D and agrochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOGOWEQZJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the azetidine ring: This can be achieved by cyclization of a suitable precursor under basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azetidines or phenyl derivatives.

Scientific Research Applications

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to the presence of fluorinated groups.

Mechanism of Action

The mechanism by which 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and properties of the target compound with analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 3-(Difluoromethyl)azetidine, 3-(Trifluoromethyl)phenyl C₁₄H₁₃F₅N₂O ~328.3 Not explicitly listed
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol Piperidine, 3-(Trifluoromethyl)phenyl C₁₂H₁₄F₃NO 261.24 71989-92-9
1-[3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl]ethan-1-one Isoxazole, 3-(Trifluoromethyl)phenyl C₁₂H₈F₃NO₂ 263.20 264616-44-6
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one 3-Aminoazetidine, 2,4-Difluorophenyl C₁₁H₁₁F₂N₃O 243.22 2091564-62-2

Key Observations:

  • Azetidine vs. Piperidine/Isoxazole : The azetidine ring in the target compound confers greater steric constraint compared to piperidine or isoxazole analogs, which may enhance target selectivity in drug design .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol 1-[3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl]ethan-1-one
LogP ~3.1 (estimated) 2.8 3.5
Water Solubility Low (fluorine content) Moderate (hydroxyl group) Very low (hydrophobic isoxazole)
Metabolic Stability High (azetidine rigidity) Moderate (piperidine oxidation) Low (isoxazole ring cleavage)

Key Findings:

  • The azetidine ring in the target compound enhances metabolic stability compared to piperidine or isoxazole derivatives, as rigid structures resist cytochrome P450-mediated oxidation .
  • The trifluoromethylphenyl group increases lipophilicity (LogP ~3.1), but the difluoromethyl substitution on azetidine may mitigate excessive hydrophobicity, balancing bioavailability .

Hypothesized Activity of Target Compound:

  • The azetidine ring’s rigidity and fluorine substituents may enhance binding to enzymes like kinases or proteases, common targets in oncology and inflammation .

Biological Activity

1-[3-(Difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H9_{9}F5_{5}N2_{2}
  • Molecular Weight : 252.188 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for structural comparisons.

Biological Activity Overview

The biological activity of 1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has been explored in various studies, primarily focusing on its potential as a pharmaceutical agent.

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that similar azetidine derivatives can act as inhibitors of carbonyl reductases, which are critical in drug metabolism and detoxification processes .
  • Neuroprotective Properties : Research has highlighted the role of related compounds in synthesizing neuroprotective agents. For example, the synthesis of (R)-MTF-PEL from 3'-(trifluoromethyl)acetophenone demonstrates the utility of these compounds in developing neuroprotective therapies .
  • Antimicrobial Activity : Some derivatives of azetidine have exhibited antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

Study 1: Biotransformation and Enzymatic Activity

A study focused on the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant E. coli demonstrated that modifications to the azetidine structure could enhance enzymatic activity and selectivity. The engineered strain produced (R)-MTF-PEL with over 99% enantioselectivity, indicating the potential for high-efficiency biocatalysis involving difluoromethyl azetidines .

Study 2: Synthesis of Neuroprotective Compounds

In another investigation, researchers synthesized neuroprotective agents based on azetidine derivatives. The study reported that these compounds could effectively cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H9_{9}F5_{5}N2_{2}
Molecular Weight252.188 g/mol
Enzyme InhibitionCarbonyl reductases
Neuroprotective PotentialHigh
Antimicrobial ActivityPresent in derivatives

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